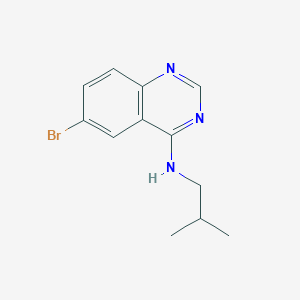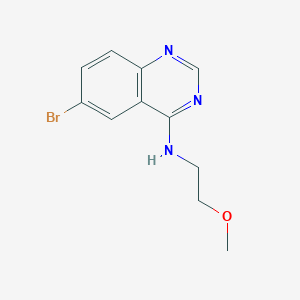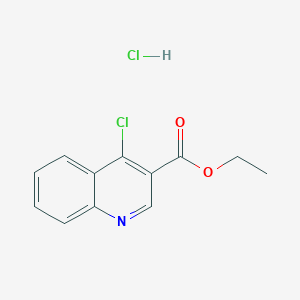
6-bromo-N-(3-methoxypropyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(3-methoxypropyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a bromine atom at the 6th position and a 3-methoxypropyl group attached to the nitrogen atom at the 4th position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(3-methoxypropyl)quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromoquinazoline as the core structure.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-N-(3-methoxypropyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Major Products
Aplicaciones Científicas De Investigación
6-bromo-N-(3-methoxypropyl)quinazolin-4-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(3-methoxypropyl)quinazolin-4-amine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
- 6-bromo-N-(3-nitrophenyl)quinazolin-4-amine
- 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine
- 6-bromo-3-(4-nitro-benzyl)-3H-quinazolin-4-one
Uniqueness
6-bromo-N-(3-methoxypropyl)quinazolin-4-amine is unique due to the presence of the 3-methoxypropyl group, which can influence its biological activity and pharmacokinetic properties. This structural variation can lead to differences in its interaction with molecular targets and its overall therapeutic potential compared to other similar compounds .
Propiedades
IUPAC Name |
6-bromo-N-(3-methoxypropyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c1-17-6-2-5-14-12-10-7-9(13)3-4-11(10)15-8-16-12/h3-4,7-8H,2,5-6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIHDUCMTNEALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=NC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B7740943.png)
![3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]propanamide](/img/structure/B7740949.png)
![4-[(E)-{[3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANAMIDO]IMINO}METHYL]BENZOIC ACID](/img/structure/B7740958.png)
![2-amino-4-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1,3-thiazole-5-carbohydrazide](/img/structure/B7740971.png)

![2-bromo-6-methoxy-4-[(E)-[(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B7740986.png)



![6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-4-amine](/img/structure/B7741025.png)
![2-[(6-Bromoquinazolin-4-yl)amino]acetic acid hydrochloride](/img/structure/B7741032.png)
![2-[(6-Bromoquinazolin-4-yl)amino]-4-methylsulfanylbutanoic acid;hydron;chloride](/img/structure/B7741038.png)
![2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride](/img/structure/B7741042.png)

